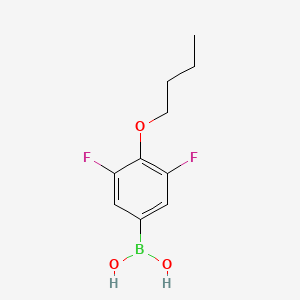

4-Butoxy-3,5-difluorophenylboronic acid

Description

BenchChem offers high-quality 4-Butoxy-3,5-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-3,5-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-butoxy-3,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZFCENWENRUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCCCC)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248820 | |

| Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096329-78-9 | |

| Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butoxy-3,5-difluorophenylboronic acid chemical structure and properties

An In-depth Technical Guide to 4-Butoxy-3,5-difluorophenylboronic acid: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Butoxy-3,5-difluorophenylboronic acid, a fluorinated organoboron compound of significant interest in contemporary organic synthesis and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to infer its chemical structure, physicochemical properties, and reactivity. A detailed exploration of its anticipated role in Suzuki-Miyaura cross-coupling reactions is presented, including a generalized experimental protocol. Safety and handling considerations are also discussed to ensure its proper use in a research and development setting.

Introduction: The Significance of Fluorinated Phenylboronic Acids in Modern Chemistry

The incorporation of fluorine atoms into organic molecules can profoundly influence their biological and chemical properties. In the realm of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. Phenylboronic acids, and their derivatives, are indispensable reagents in synthetic organic chemistry, most notably for their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The convergence of these two fields has led to the emergence of fluorinated phenylboronic acids as highly valuable building blocks for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

4-Butoxy-3,5-difluorophenylboronic acid combines the advantageous electronic properties of a difluorinated phenyl ring with the steric and electronic contributions of a butoxy group. This unique combination makes it a promising reagent for the synthesis of novel biaryl and heterocyclic structures.

Chemical Structure and Inferred Properties

The chemical structure of 4-Butoxy-3,5-difluorophenylboronic acid is characterized by a central benzene ring substituted with a boronic acid group [-B(OH)₂], a butoxy group (-O(CH₂)₃CH₃) at the 4-position, and two fluorine atoms at the 3 and 5-positions.

Figure 1: Chemical structure of 4-Butoxy-3,5-difluorophenylboronic acid.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₁₀H₁₃BF₂O₃ | Calculated |

| Molecular Weight | 230.02 g/mol | Calculated |

| Appearance | White to off-white solid | General appearance of phenylboronic acids |

| Melting Point | Expected to be a solid with a defined melting point | Analogy with similar compounds like 3,5-Difluorophenylboronic acid (m.p. 210-217 °C)[3] |

| Solubility | Soluble in organic solvents like methanol, THF, and DMSO; likely sparingly soluble in water | General solubility of phenylboronic acids[4] |

| pKa | Expected to be lower than non-fluorinated analogues due to the electron-withdrawing nature of fluorine atoms. | The presence of fluorine atoms is known to lower the pKa of phenylboronic acids.[5] |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 4-Butoxy-3,5-difluorophenylboronic acid is anticipated to follow established methods for the preparation of substituted phenylboronic acids. A common and effective route involves the lithiation of a corresponding aryl halide followed by quenching with a borate ester and subsequent hydrolysis.

Figure 2: Proposed synthetic pathway for 4-Butoxy-3,5-difluorophenylboronic acid.

Step-by-Step Methodology (Inferred):

-

Starting Material Preparation: The synthesis would likely commence with the preparation of 1-bromo-4-butoxy-3,5-difluorobenzene.

-

Lithiation: In an inert, anhydrous atmosphere (e.g., under nitrogen or argon), the starting aryl bromide would be dissolved in a dry ethereal solvent such as tetrahydrofuran (THF) and cooled to -78 °C.[5] A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise to effect a lithium-halogen exchange, forming the highly reactive organolithium intermediate.[6]

-

Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.[6] This forms a borate ester intermediate.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature, and an acidic workup (e.g., with dilute hydrochloric acid) is performed to hydrolyze the borate ester, yielding the final 4-Butoxy-3,5-difluorophenylboronic acid product.[6] The product can then be purified by recrystallization or column chromatography.

Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for 4-Butoxy-3,5-difluorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, enabling the synthesis of a wide array of biaryl compounds.[7]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the desired biaryl product (R¹-R²), regenerating the Pd(0) catalyst.

Figure 3: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the use of a phenylboronic acid in a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), 4-Butoxy-3,5-difluorophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).[8]

-

Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[8]

-

Reaction: Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours) at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

As with all chemical reagents, 4-Butoxy-3,5-difluorophenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Category | Precautionary Measures | Reference |

| Skin Irritation | Causes skin irritation. Wear protective gloves. | [9] |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. | [9] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. | [10] |

| Ingestion | May be harmful if swallowed. Wash hands thoroughly after handling. | [9] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store under an inert atmosphere to prevent degradation.

Conclusion

4-Butoxy-3,5-difluorophenylboronic acid is a valuable, albeit not widely documented, building block for organic synthesis. Its unique electronic and steric properties make it a promising reagent for the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide provides a foundational understanding of its structure, inferred properties, and potential applications, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

References

-

(4-Butoxy-2,3-difluorophenyl)boronic acid (Contains Varying Amounts Of Anhydride). PureSynth. [Link]

-

(4-BUTOXY-2,3-DIFLUOROPHENYL)BORONIC ACID. 2a biotech. [Link]

-

PREPARATION OF TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses. [Link]

-

4-Butoxy-2,3-difluorophenylboronic acid. ChemBK. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

{4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid Properties. EPA. [Link]

-

Supporting information - General procedure of the Suzuki reaction. The Royal Society of Chemistry. [Link]

-

4-Carboxy-3-fluorophenylboronic acid. PubChem. [Link]

-

(3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation. Organic Syntheses. [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]

-

11B NMR Chemical Shifts. San Diego State University. [Link]

-

4-Fluorophenylboronic acid. PubChem. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid. ResearchGate. [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Difluorophenylboronic acid | 156545-07-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

A Senior Application Scientist's Guide to 4-Butoxy-3,5-difluorophenylboronic Acid: Synthesis, Properties, and Application in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Role of Fluorinated Phenylboronic Acids in Modern Synthesis

Within the landscape of modern organic chemistry, particularly in the realm of pharmaceutical and materials science, substituted phenylboronic acids are indispensable building blocks. Their prominence is largely due to their pivotal role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The strategic incorporation of fluorine atoms and alkoxy groups onto the phenylboronic acid scaffold imparts unique electronic and physicochemical properties that are highly sought after in drug discovery and advanced materials development.[3]

This guide focuses on 4-Butoxy-3,5-difluorophenylboronic acid (CAS Number: 2096329-78-9 ), a reagent that exemplifies this molecular design strategy. The two fluorine atoms positioned meta to the boronic acid group act as strong electron-withdrawing groups, which can significantly modulate the reactivity of the boronic acid and the properties of the resulting biaryl products.[2][4] Concurrently, the butoxy group at the para position enhances lipophilicity and can improve solubility in organic solvents, a critical factor for both reaction efficiency and the pharmacokinetic profile of a potential drug candidate.

This document serves as a technical resource for researchers, providing insights into the synthesis, properties, and practical application of this versatile reagent, with a focus on the causal relationships that underpin its utility in the laboratory.

Physicochemical and Structural Properties

The specific arrangement of substituents on the phenyl ring dictates the physical and chemical behavior of the molecule. To fully appreciate the characteristics of 4-Butoxy-3,5-difluorophenylboronic acid, it is instructive to compare it with its structural analogs.

| Property | 4-Butoxy-3,5-difluorophenylboronic acid | 4-Butoxy-2,3-difluorophenylboronic acid | 4-Butoxy-2,5-difluorophenylboronic acid | 3,5-Difluorophenylboronic acid |

| CAS Number | 2096329-78-9 | 156487-12-6[5] | 2096339-97-6[6] | 156545-07-2[7] |

| Molecular Formula | C₁₀H₁₃BF₂O₃ | C₁₀H₁₃BF₂O₃ | C₁₀H₁₃BF₂O₃ | C₆H₅BF₂O₂ |

| Molecular Weight | 230.02 g/mol | 230.02 g/mol [5] | Not specified | 157.91 g/mol [7] |

| Appearance | Not specified | White to Almost white powder to crystal | Not specified | White to orange crystalline powder[7] |

| Melting Point | Not specified | Not specified | Not specified | 210-217 °C[7] |

Proposed Synthetic Route

A robust and scalable synthesis is critical for the practical application of any chemical reagent. A plausible and commonly employed strategy for the synthesis of substituted phenylboronic acids involves a lithium-halogen exchange followed by borylation.[4][8]

A proposed synthetic pathway for 4-Butoxy-3,5-difluorophenylboronic acid starts from 1-bromo-3,5-difluorobenzene.

Caption: Proposed synthesis of 4-Butoxy-3,5-difluorophenylboronic acid.

Causality in the Synthesis:

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis initiates with the butoxylation of 1-bromo-3,5-difluorobenzene. The strong electron-withdrawing effect of the two fluorine atoms activates the aromatic ring towards nucleophilic attack, making the para position susceptible to substitution by the butoxide anion (generated from n-butanol and a strong base like sodium hydride).

-

Lithium-Halogen Exchange: The resulting 1-bromo-4-butoxy-3,5-difluorobenzene is then subjected to a lithium-halogen exchange. This is typically performed at very low temperatures (-78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) to prevent side reactions.[8] The bromine atom is selectively exchanged for a lithium atom, generating a highly reactive aryllithium intermediate.

-

Borylation and Hydrolysis: The aryllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of a borate ester, such as triisopropyl borate (B(OiPr)₃).[8] This forms a boronate ester intermediate. Subsequent acidic hydrolysis protonates the oxygen atoms, yielding the final 4-Butoxy-3,5-difluorophenylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Butoxy-3,5-difluorophenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthesis for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanism and the Role of Fluorine:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electron-deficient nature of the 4-Butoxy-3,5-difluorophenylboronic acid can accelerate the transmetalation step, which is often rate-limiting. However, a significant challenge with highly fluorinated phenylboronic acids is their susceptibility to protodeboronation (cleavage of the C-B bond by a proton source) under basic conditions.[1] Therefore, careful selection of the base and reaction conditions is paramount to achieving high yields.

Experimental Protocol: A Self-Validating System

The following protocol for a Suzuki-Miyaura coupling is designed to be a self-validating system, where the choice of reagents and conditions is justified by established principles to maximize yield and minimize side products.

Objective: To couple 4-Butoxy-3,5-difluorophenylboronic acid with a generic aryl bromide (Ar-Br).

Materials:

-

4-Butoxy-3,5-difluorophenylboronic acid (1.2 equiv)

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene/Water (5:1 mixture)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Workflow Diagram:

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), 4-Butoxy-3,5-difluorophenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Expertise & Experience: Using a slight excess of the boronic acid component can help drive the reaction to completion, especially if there is a risk of competitive protodeboronation. A weak base like K₃PO₄ is often preferred with electron-deficient boronic acids to minimize this side reaction.[1]

-

-

Solvent Addition: Add the degassed Toluene/Water (5:1) solvent mixture via cannula or syringe.

-

Trustworthiness: Degassing the solvent by sparging with an inert gas is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

-

-

Catalyst Addition: Add the Palladium(II) acetate and SPhos ligand to the flask.

-

Expertise & Experience: Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps and helps stabilize the catalytic species, leading to higher turnover numbers.[2]

-

-

Reaction Execution: Seal the flask and heat the reaction mixture in an oil bath to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.

Conclusion

4-Butoxy-3,5-difluorophenylboronic acid is a strategically designed building block that offers significant advantages for the synthesis of complex biaryl compounds. The interplay between the electron-withdrawing difluoro substitution and the lipophilic butoxy group provides a unique tool for medicinal chemists and materials scientists. A thorough understanding of its properties and the rationale behind the synthetic and coupling methodologies, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates , PMC - NIH. [Link]

-

Suzuki-Miyaura Coupling , Chemistry LibreTexts. [Link]

-

tert-Butyl Phenylsulfonyl(thiophen-2-yl)methylcarbamate , Organic Syntheses Procedure. [Link]

-

4-Butoxy-2,3-difluorophenylboronic acid , ChemBK. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives , MDPI. [Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF , ResearchGate. [Link]

-

Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation , ACS Omega. [Link]

-

4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 , PubChem. [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid, Google P

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid , University of Pittsburgh D-Scholarship. [Link]

Sources

- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. chembk.com [chembk.com]

- 6. 4-Butoxy-2,5-difluorophenylboronic acid [synhet.com]

- 7. 3,5-二氟苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Butoxy-3,5-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Butoxy-3,5-difluorophenylboronic acid, a compound of significant interest in medicinal chemistry and organic synthesis. Due to the absence of experimentally determined data in publicly available literature, this document offers estimated values based on the analysis of structurally analogous compounds. The core of this guide is a detailed exposition of the experimental protocols for the precise determination of these fundamental physicochemical properties. By grounding our discussion in established methodologies and providing a robust framework for experimental design, we aim to empower researchers with the tools necessary for the accurate characterization of this and other novel chemical entities.

Introduction: The Significance of 4-Butoxy-3,5-difluorophenylboronic acid in Modern Chemistry

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] 4-Butoxy-3,5-difluorophenylboronic acid merges these key features: a reactive boronic acid moiety for synthetic transformations and a difluorinated aromatic ring with a butoxy substituent, suggesting its potential utility in the development of novel pharmaceuticals and advanced materials.[5][6]

The physical properties of a compound, such as its melting and boiling points, are critical parameters that influence its handling, purification, and formulation. A sharp melting point range is a key indicator of purity, while the boiling point is essential for purification techniques like distillation and for understanding a compound's volatility.[7] Given the nascent stage of research into 4-Butoxy-3,5-difluorophenylboronic acid, this guide serves as a foundational resource for its physicochemical characterization.

Physicochemical Properties: An Estimation

As of the date of this publication, specific experimental data for the melting and boiling points of 4-Butoxy-3,5-difluorophenylboronic acid are not documented in the scientific literature. However, we can extrapolate estimated values by examining the properties of structurally related compounds.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| 4-Butoxy-3,5-difluorophenylboronic acid (Estimated) | CCOCCC1=C(C=C(C=C1F)B(O)O)F | ~110-130 | ~350-370 (Predicted, with decomposition) |

| 4-Butoxyphenylboronic acid | CCOCCC1=CC=C(C=C1)B(O)O | 106-108 | 342.3±44.0 (Predicted) |

| 3,5-Difluorophenylboronic acid | C1=C(C=C(C=C1F)B(O)O)F | 210-217 | 266.9 at 760 mmHg |

Rationale for Estimation:

-

Melting Point: The introduction of two fluorine atoms in 3,5-difluorophenylboronic acid significantly increases the melting point compared to the non-fluorinated 4-butoxyphenylboronic acid, likely due to stronger intermolecular interactions such as dipole-dipole forces and potentially crystal packing effects. The presence of the flexible butoxy group in our target molecule is expected to disrupt some of the crystal lattice energy compared to the more compact 3,5-difluorophenylboronic acid, thus lowering the melting point. Therefore, a melting point in the range of 110-130°C is a reasonable starting estimate.

-

Boiling Point: The predicted boiling point of 4-butoxyphenylboronic acid is approximately 342°C. The addition of two fluorine atoms will increase the molecular weight and polarity, which would be expected to raise the boiling point. Boronic acids are also known to undergo dehydration at elevated temperatures to form boroxines, which can complicate boiling point determination. Thus, a boiling point in the range of 350-370°C is a plausible prediction, though it is likely that the compound will decompose at or before this temperature.

Disclaimer: These values are estimations and must be verified by experimental determination. The following sections provide detailed protocols for this purpose.

Experimental Determination of Melting and Boiling Points

The following protocols are designed to provide accurate and reproducible measurements of the melting and boiling points of 4-Butoxy-3,5-difluorophenylboronic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This is the most common and accurate method for determining the melting point of a solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Protocol:

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[10]

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the estimated melting point.[10]

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[11]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[7]

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heating and a more accurate melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the temperature of the heating block and the sample to be in equilibrium, leading to a precise measurement.[11]

Workflow Diagram:

Caption: Workflow for Melting Point Determination

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

This method is suitable for small quantities of a substance and is a safer alternative to distillation for potentially high-boiling compounds.[12][13][14]

Apparatus:

-

Melting point apparatus or Thiele tube with heating oil[14]

-

Small test tube (e.g., 6 x 50 mm) or a melting point capillary tube[15]

-

A short piece of sealed capillary tubing (inverted)[13]

-

Thermometer

-

Pipette

Protocol:

-

Sample Preparation:

-

Add a small amount (a few drops) of liquid 4-Butoxy-3,5-difluorophenylboronic acid (if it is a low-melting solid, it should be gently melted first) into the small test tube or melting point capillary.

-

Take a short piece of capillary tubing, sealed at one end, and place it into the sample tube with the open end down. This will act as a boiling chip.[13]

-

-

Measurement:

-

Attach the sample tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into a melting point apparatus or a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).[15]

-

Heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[12]

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the sample is boiling and its vapor is filling the inverted capillary.[15]

-

Turn off the heat and allow the apparatus to cool slowly.

-

Observe the point at which the bubbling stops and the liquid is drawn back into the inverted capillary. The temperature at this moment is the boiling point.[12]

-

Causality Behind Experimental Choices:

-

Inverted Capillary: The trapped air in the inverted capillary prevents bumping (sudden, violent boiling) and provides a clear visual indication of when the vapor pressure of the sample equals the external pressure.[13]

-

Cooling Down Measurement: Recording the temperature as the liquid re-enters the capillary provides a more accurate reading of the boiling point, as it ensures that the vapor pressure of the liquid is exactly equal to the atmospheric pressure at that moment.

Workflow Diagram:

Sources

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. pharmajia.com [pharmajia.com]

- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 10. pharmabeginers.com [pharmabeginers.com]

- 11. pharmadevils.com [pharmadevils.com]

- 12. chemconnections.org [chemconnections.org]

- 13. chemtips.wordpress.com [chemtips.wordpress.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chymist.com [chymist.com]

Stability of 4-Butoxy-3,5-difluorophenylboronic acid under ambient conditions

Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Materials Scientists (Liquid Crystals), and Process Development Engineers.

Executive Summary: The Stability Paradox

4-Butoxy-3,5-difluorophenylboronic acid represents a classic "push-pull" aromatic system where stability is dictated by competing electronic effects. While the 3,5-difluoro substitution pattern provides inductive stabilization of the carbon-boron (C-B) bond against oxidation, it simultaneously increases Lewis acidity, making the compound prone to protodeboronation under basic conditions. Furthermore, the 4-butoxy tail, essential for its function as a liquid crystal mesogen, introduces solubility characteristics that facilitate rapid equilibrium with its anhydride (boroxine) form.

This guide moves beyond generic safety data sheets to explain the mechanistic stability of this compound, providing researchers with self-validating protocols to ensure reagent integrity.

Chemical Identity & Intrinsic Properties[1][2][3][4]

To handle this compound effectively, one must distinguish it from its structural isomers (e.g., 2,3-difluoro analogs like CAS 156487-12-6). The 3,5-difluoro substitution pattern is specific for generating high-dielectric anisotropy in liquid crystals.

| Property | Specification |

| Chemical Name | (4-Butoxy-3,5-difluorophenyl)boronic acid |

| Core Structure | Phenylboronic acid with meta-fluorines and para-alkoxy |

| Molecular Formula | C₁₀H₁₃BF₂O₃ |

| Molecular Weight | ~230.02 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 210–217 °C (Core acid); Note: Boroxine formation depresses MP |

| Solubility | Soluble in THF, MeOH, EtOH; Sparingly soluble in water |

| Key Impurity | Boroxine (Anhydride) trimer [C₃₀H₃₃B₃F₆O₆] |

Mechanisms of Instability

The stability of this compound is governed by three primary vectors: Hygroscopic Dehydration , Protodeboronation , and Oxidative Cleavage .

The Boroxine Equilibrium (Hygroscopic Instability)

Under ambient humidity, 4-Butoxy-3,5-difluorophenylboronic acid does not remain a pure monomer. It exists in a dynamic equilibrium with its cyclic trimer (boroxine). The electron-donating butoxy group at the para position stabilizes the boroxine form entropically.

-

Mechanism: Loss of 3 water molecules forms a six-membered B₃O₃ ring.

-

Impact: This is reversible and generally not a "degradation" but a change in stoichiometry. However, it alters the effective molecular weight, leading to stoichiometry errors in Suzuki couplings.

Protodeboronation (Base-Catalyzed Decomposition)

This is the critical irreversible degradation pathway.

-

The Fluorine Effect: The two fluorine atoms at the 3,5-positions are electron-withdrawing (Inductive effect, -I). This pulls electron density away from the aromatic ring, making the ipso-carbon (attached to Boron) susceptible to attack by protons, especially after the boron has coordinated a base (forming a boronate [Ar-B(OH)3]-).

-

The Butoxy Counter-Effect: The 4-butoxy group is an electron donor by resonance (+R). It pumps electron density back into the ring, partially counteracting the fluorines.

-

Net Result: This compound is more stable than 3,4,5-trifluorophenylboronic acid but less stable than non-fluorinated phenylboronic acid.

Visualization of Degradation Pathways

Figure 1: The dynamic stability landscape. The monomer-boroxine cycle is reversible, while the base-catalyzed pathway leads to permanent loss of the functional group.

Handling & Storage Protocols

To maintain purity >98% for liquid crystal synthesis or pharmaceutical applications, follow these "Self-Validating" protocols.

Storage: The "Argon Sandwich"

Do not rely on simple capping. The compound is hygroscopic.

-

Primary Container: Amber glass vial (blocks UV, though UV sensitivity is low).

-

Atmosphere: Backfill with Argon or Nitrogen.

-

Seal: Parafilm over the cap is insufficient. Use a secondary outer container (desiccator) with active desiccant (Silica gel or P₂O₅).

-

Temperature: 0°C to 4°C is sufficient for short term (<3 months). -20°C is required for long-term storage to inhibit slow hydrolysis kinetics.

Handling in Solution

-

Solvent Choice: Avoid Acetone or Ketones for storage. Boronic acids can form cyclic esters with diols or react with enolizable ketones over time.

-

Preferred Solvents: THF, 2-MeTHF, Toluene (for reactions). Methanol is acceptable but will form methyl esters (dimethyl boronate) rapidly; this is usually reversible upon adding water/base in a Suzuki coupling.

Self-Validating QC Protocol

Before committing valuable precursors to a reaction, validate the boronic acid integrity.

| Method | Observation | Interpretation |

| Visual Inspection | Free-flowing powder | Pass. Good condition. |

| Clumped/Sticky solid | Caution. High water content (partial hydrolysis). | |

| ¹H NMR (DMSO-d₆) | Peak at ~8.0-8.2 ppm (s, 2H) | Pass. Intact B(OH)₂ protons. |

| Missing OH peaks / Shifted aromatics | Fail. Likely dehydrated to boroxine (broad peaks) or deboronated. | |

| ¹¹B NMR | Single peak ~28-30 ppm | Pass. Monomeric boronic acid. |

| Peak at ~19-22 ppm | Note. Boroxine present (common, not fatal). |

Experimental Workflow: Re-purification

If the compound has degraded to a mixture of boroxine and acid (variable stoichiometry), "normalize" it before weighing for a reaction.

Figure 2: Workflow to restore stoichiometry. Recrystallization from non-polar solvents often yields the boroxine form, which is stable and has a defined molecular weight for calculation.

References

-

Boroxine-Boronic Acid Equilibrium

-

Iovine, P. M., et al. "The Boroxine-Boronic Acid Equilibrium."[1] Journal of the American Chemical Society, 2017.

-

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.

-

-

Fluorinated Liquid Crystals

-

Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 2007.

-

-

General Stability Data

-

Fisher Scientific / Combi-Blocks. "Safety Data Sheet: Fluorophenylboronic Acids."

-

Sources

Synthesis Pathways for 4-Butoxy-3,5-difluorophenylboronic acid

This guide details the synthesis of 4-Butoxy-3,5-difluorophenylboronic acid , a critical intermediate often employed in the development of negative dielectric anisotropy liquid crystals and advanced pharmaceutical scaffolds.

The synthesis strategy prioritizes the Lithium-Halogen Exchange pathway due to its high regioselectivity and compatibility with the electron-deficient 3,5-difluoro ring system. A secondary Grignard pathway is provided for scalability considerations.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Butoxy-3,5-difluorophenylboronic acid Key Structural Features:

-

Electronic Character: The 3,5-difluoro substitution pattern renders the aromatic ring electron-deficient, increasing the acidity of the boronic acid and influencing the stability of the C-B bond.

-

Sterics: The 4-butoxy tail provides solubility and mesogenic properties (for liquid crystal applications) but introduces a steric bulk distal to the reaction center.

-

Stability: Unlike 2,6-difluorophenylboronic acids, which are prone to rapid protodeboronation due to ortho-fluorine effects, the meta-fluorine positioning in this target confers reasonable hydrolytic stability.

Retrosynthetic Logic: The most robust disconnection is the C-B bond, leading to the aryl lithium intermediate. This intermediate is best accessed via halogen-lithium exchange from the aryl bromide precursor. The alkoxy chain is installed early via Williamson ether synthesis to avoid compatibility issues with the boronic acid moiety later.

Figure 1: Retrosynthetic analysis revealing the linear pathway from commercially available phenols.

Pathway A: Cryogenic Lithiation-Borylation (Primary Route)

This route is recommended for laboratory-scale synthesis (up to 100g) due to its superior impurity profile. The use of n-Butyllithium (n-BuLi) at low temperatures ensures exclusive exchange of the bromine atom without competing ortho-lithiation at the C2/C6 positions.

Phase 1: Alkylation (Williamson Ether Synthesis)

Objective: Conversion of 4-bromo-2,6-difluorophenol to 1-bromo-4-butoxy-3,5-difluorobenzene.

-

Reagents: 4-Bromo-2,6-difluorophenol (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

-

Mechanism:

nucleophilic substitution.

Protocol:

-

Dissolution: Charge a reaction vessel with 4-bromo-2,6-difluorophenol and DMF (5 mL/g).

-

Base Addition: Add anhydrous

under stirring. The mixture may warm slightly. -

Alkylation: Add 1-bromobutane dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

-

Workup: Quench with water. Extract with ethyl acetate.[1][2] Wash the organic phase with water (3x) to remove DMF, then brine. Dry over

and concentrate. -

Purification: If necessary, purify via short-path distillation or silica gel chromatography (eluting with pure hexanes).

Phase 2: Lithiation and Borylation

Objective: Transformation of the aryl bromide to the boronic acid.

-

Reagents: n-BuLi (2.5 M in hexanes, 1.1 eq), Triisopropyl borate (

, 1.2 eq). -

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Critical Parameter: Temperature must be maintained below -70°C during n-BuLi addition to prevent benzyne formation or scrambling.

Protocol:

-

Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Add the alkylated precursor (from Phase 1) and anhydrous THF (10 mL/g). Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain internal temperature < -70°C.

-

Observation: The solution may turn yellow/orange, indicating the formation of the aryl lithium species.

-

-

Equilibration: Stir at -78°C for 1 hour to ensure complete Li-Br exchange.

-

Electrophile Addition: Add Triisopropyl borate (

) dropwise.-

Note:

is preferred over Trimethyl borate (

-

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (20–25°C) over 2 hours.

-

Hydrolysis: Cool the mixture to 0°C. Slowly add 1M HCl until pH reaches ~1–2. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

Phase 3: Isolation and Purification

-

Extraction: Extract with Ethyl Acetate or Diethyl Ether.

-

Washing: Wash combined organics with brine. Do not wash with basic solutions, as the boronic acid will form a water-soluble boronate salt.

-

Crystallization: Concentrate the solvent to a minimum volume. Add n-heptane or n-hexane to induce precipitation.

-

Drying: Filter the white solid and dry under vacuum at 40°C.

Quantitative Data Summary (Expected Metrics)

| Parameter | Value | Notes |

|---|---|---|

| Yield (Step 1) | 90–95% | Williamson ether synthesis is highly efficient here. |

| Yield (Step 2) | 75–85% | Dependent on strict moisture exclusion. |

| Purity (HPLC) | >98% | Required for liquid crystal applications. |

| Appearance | White Crystalline Solid | |

Pathway B: The Grignard Variant (Scalability Option)

For multi-kilogram manufacturing, the cryogenic requirements of n-BuLi are often cost-prohibitive. The Grignard route utilizes Magnesium metal at mild temperatures.

Challenges: The electron-deficient nature of the 3,5-difluorobenzene ring makes the initiation of the Grignard reagent sluggish.

Modified Protocol:

-

Activation: Use mechanically activated Mg turnings or add a catalytic amount of Iodine (

) or DIBAL-H to initiate the surface. -

Solvent: THF is required; Diethyl ether is generally too volatile for process safety on this scale.

-

Formation: Maintain a gentle reflux (65°C) during the addition of the aryl bromide.

-

Quench: Transfer the formed Grignard reagent into a separate reactor containing the Borate ester at -20°C (Reverse addition). This prevents the formation of "double-addition" borinic acid byproducts (

).

Technical Validation & Signaling Pathways

The success of the synthesis relies on the specific reactivity of the fluorinated ring. The diagram below illustrates the reaction flow and the critical intermediate states.

Figure 2: Process flow diagram illustrating the transformation from phenol to boronic acid.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Moisture in THF or Borate | Distill THF over Na/Benzophenone; use fresh Borate. |

| Protodeboronation | Hydrolysis pH too low or temp too high | Keep hydrolysis at 0°C; do not heat during workup. |

| Impurity: Borinic Acid | Stoichiometry mismatch | Ensure excess Borate (1.2–1.5 eq) is used. |

| Incomplete Exchange | Temperature > -70°C | Ensure internal probe confirms temp before n-BuLi addition. |

References

-

Organic Chemistry Portal. (2024). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.[2] Retrieved from

Sources

Methodological & Application

Application Note: Precision Coupling of 4-Butoxy-3,5-difluorophenylboronic Acid

Topic: Suzuki-Miyaura Coupling using 4-Butoxy-3,5-difluorophenylboronic Acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Materials Scientists (Liquid Crystals), and Process Chemists.

Introduction & Chemical Profile

4-Butoxy-3,5-difluorophenylboronic acid (CAS: 2096329-78-9) is a specialized building block bridging the gap between advanced materials science and medicinal chemistry. In the realm of liquid crystals (LCs) , the 3,5-difluoro-4-alkoxy motif is a "privileged structure," imparting negative dielectric anisotropy (

The "Push-Pull" Electronic Challenge

Successful coupling of this reagent requires understanding its unique electronic environment, which differs significantly from simple phenylboronic acids or the notoriously unstable 2,6-difluoro isomers.

-

Inductive Withdrawal (-I): The two fluorine atoms at the 3,5-positions are strongly electron-withdrawing. This reduces the electron density at the ipso-carbon, theoretically slowing down the transmetallation step (which requires a nucleophilic boronate).

-

Resonance Donation (+R): The 4-butoxy group acts as a strong resonance donor. This electron density is pushed into the ring, partially counteracting the fluorines and stabilizing the C-B bond against hydrolytic cleavage (protodeboronation).

Chemist's Takeaway: Unlike 2,6-difluorophenylboronic acid, which undergoes rapid base-catalyzed protodeboronation, the 3,5-isomer is relatively stable . However, its electron-deficient nature compared to simple arylboronic acids requires highly active catalytic systems to drive the reaction to completion before competing side reactions (homocoupling) occur.

Mechanistic Visualization

The following diagram illustrates the electronic "tug-of-war" and the resulting decision logic for catalyst selection.

Figure 1: Mechanistic logic flow for selecting reaction conditions based on the substrate's electronic properties.

Optimized Experimental Protocols

Two protocols are provided: Method A for general screening and robust synthesis (High Throughput), and Method B for challenging substrates (sterically hindered or electron-rich halides).

Method A: The "Workhorse" Protocol (Pd-dppf)

Best for: Aryl bromides, iodides, and electron-deficient aryl chlorides.

Reagents:

-

Boronic Acid: 4-Butoxy-3,5-difluorophenylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Temperature: 80–90 °C

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 276 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Inert: Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg) under a positive stream of inert gas.

-

Reaction: Seal the vial and heat to 90 °C for 4–12 hours. Monitor by LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. The 4-butoxy chain increases lipophilicity, so ensure thorough extraction from the aqueous layer.

-

Purification: Silica gel chromatography. (Note: The product will likely be less polar than non-alkoxy analogs).

Method B: The "High-Performance" Protocol (Buchwald G3)

Best for: Aryl chlorides, sterically hindered partners, or when low catalyst loading is required.

Reagents:

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–2 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene / Water (10:1) or THF / Water (10:1)

-

Temperature: 60–80 °C

Why this works: The dialkylbiaryl phosphine ligands (XPhos/SPhos) create an extremely electron-rich Pd(0) species, facilitating oxidative addition into unreactive chlorides. They also create a bulky environment that accelerates reductive elimination, crucial for forming the hindered biaryl bond often found in liquid crystal cores.

Troubleshooting & Critical Parameters

| Issue | Diagnosis | Solution |

| Protodeboronation | Product mass corresponds to Ar-H (loss of boron).[1] | While 3,5-difluoro is stable, high pH can still trigger hydrolysis. Switch to anhydrous conditions: Use Cs₂CO₃ or K₃PO₄ in dry DMF or Dioxane at 100°C. |

| Homocoupling | Dimer of the boronic acid observed (Ar-Ar). | Indicates oxidation of the boronic acid. Degas solvents thoroughly. Ensure no O₂ leak. Reduce catalyst loading. |

| Incomplete Conversion | Starting material remains; catalyst inactive. | The transmetallation is too slow. Switch to Method B (SPhos/XPhos). Add a promoter like TBAB (tetrabutylammonium bromide) to stabilize the catalytic species. |

| "Grease" Impurities | NMR shows aliphatic peaks not matching product. | The butoxy tail can mimic grease signals. Verify integration carefully. Use pentane/ether precipitations to remove actual grease. |

Application Workflow: Liquid Crystal Synthesis

In materials science, this coupling is often used to synthesize terphenyl mesogens . The following workflow illustrates the synthesis of a typical liquid crystal core.

Figure 2: Workflow for synthesizing a fluorinated terphenyl liquid crystal mesogen.

References

-

Mechanistic Studies on Fluorinated Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Protodeboronation Kinetics: Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.[1][2] Journal of the American Chemical Society, 132(38), 13100-13102.

-

Liquid Crystal Applications (Fluorinated Terphenyls): Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.

-

Catalyst Selection Guide (BenchChem): Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.

-

General Suzuki Protocol (Organic Chemistry Portal): Suzuki-Miyaura Coupling - Reaction Conditions and Mechanism.

Sources

Synthesis of Advanced Liquid Crystal Monomers Utilizing 4-Butoxy-3,5-difluorophenylboronic Acid: An Application and Protocol Guide

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel liquid crystal monomers employing 4-Butoxy-3,5-difluorophenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and synthesis of advanced liquid crystalline materials. We will delve into the strategic incorporation of the 3,5-difluorobutoxybenzene moiety, elucidate the mechanistic rationale behind the Suzuki-Miyaura cross-coupling reaction for this specific application, and provide a robust, step-by-step protocol for synthesis, purification, and characterization.

Introduction: The Strategic Advantage of Fluorination in Liquid Crystal Design

The incorporation of fluorine atoms into the molecular core of liquid crystals is a well-established strategy for modulating their physicochemical properties. Lateral difluoro-substitution, as in the case of the 4-Butoxy-3,5-difluorophenyl moiety, offers several distinct advantages:

-

Modulation of Dielectric Anisotropy (Δε): The strong electronegativity of fluorine atoms introduces significant dipole moments perpendicular to the long molecular axis. This can lead to a large negative dielectric anisotropy, a critical property for vertical alignment (VA) mode liquid crystal displays (LCDs).[1]

-

Lowering of Melting Point and Viscosity: The introduction of lateral fluorine atoms can disrupt crystal packing, leading to lower melting points and broader nematic ranges. This also contributes to a reduction in viscosity, which is crucial for achieving fast switching times in display applications.

-

Enhanced Chemical and Thermal Stability: The high strength of the carbon-fluorine bond imparts increased stability to the liquid crystal molecule, making it more resistant to degradation under operational stresses such as heat and UV exposure.[2]

The use of 4-Butoxy-3,5-difluorophenylboronic acid as a building block allows for the precise and strategic introduction of these beneficial properties into a variety of liquid crystal architectures. The butoxy group provides a flexible tail, which is a common feature in calamitic (rod-shaped) liquid crystals, contributing to the formation of mesophases.

The Synthetic Keystone: Suzuki-Miyaura Cross-Coupling

The formation of the biaryl core, a ubiquitous structural motif in calamitic liquid crystals, is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the formation of a carbon-carbon bond between an organoboronic acid and an organohalide.[4]

Mechanistic Considerations for 4-Butoxy-3,5-difluorophenylboronic Acid

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electronic nature of the coupling partners can significantly influence the reaction efficiency. In our case, the 3,5-difluoro substitution renders the phenyl ring of the boronic acid electron-deficient. This can impact the transmetalation step. Therefore, the judicious selection of the palladium catalyst, ligand, base, and solvent system is paramount for a successful and high-yielding reaction.

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Leveraging 4-Butoxy-3,5-difluorophenylboronic Acid in the Synthesis of High-Performance OLED Materials

Abstract

The relentless pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with superior efficiency, color purity, and operational stability has intensified the focus on rational molecular design.[1][2] 4-Butoxy-3,5-difluorophenylboronic acid has emerged as a strategic building block for creating advanced emissive and host materials, particularly for blue fluorescence applications.[1][3] The unique electronic and steric properties imparted by the difluoro and butoxy substituents offer a powerful tool for tuning the optoelectronic characteristics of organic semiconductors. This guide provides an in-depth exploration of the application of 4-Butoxy-3,5-difluorophenylboronic acid in OLED material synthesis, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present a detailed, field-proven protocol, explain the causality behind experimental choices, and discuss the expected photophysical outcomes.

Introduction: The Strategic Advantage of the 4-Butoxy-3,5-difluoro Substituent Pattern

The performance of an OLED device is fundamentally dictated by the chemical and photophysical properties of its constituent organic materials.[4] 4-Butoxy-3,5-difluorophenylboronic acid is a versatile reagent designed to impart specific, desirable traits to the target OLED molecule.

-

The Role of Fluorine: The incorporation of fluorine atoms into organic molecules is a well-established strategy in OLED material design.[5] The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] This modulation is critical for:

-

Achieving Deep-Blue Emission: Lowering the HOMO/LUMO levels widens the energy gap, shifting emission towards the blue end of the spectrum, a key requirement for full-color displays.[3][7]

-

Enhancing Stability: The strong carbon-fluorine (C-F) bond increases the thermal and oxidative stability of the molecule, contributing to a longer operational lifetime for the OLED device.[5]

-

Improving Electron Injection/Transport: Lowering the LUMO level can facilitate easier electron injection from the cathode or adjacent electron-transport layer.[6]

-

-

The Role of the Butoxy Group: The n-butoxy group (–O(CH₂)₃CH₃) primarily serves to enhance the material's processability. It increases the solubility of the resulting compound in common organic solvents, which is crucial for purification via column chromatography and for the fabrication of devices through solution-based methods. Furthermore, its steric bulk can help disrupt intermolecular packing (π-π stacking) in the solid state, which can mitigate aggregation-caused quenching and lead to higher photoluminescence quantum yields (PLQY).

This unique combination makes 4-Butoxy-3,5-difluorophenylboronic acid an excellent coupling partner for synthesizing molecules with enhanced stability, deep-blue emission, and good processability.

Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, making it indispensable in the synthesis of the complex conjugated systems required for OLEDs.[8][9] The reaction couples an organoboron compound (the boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[10][11]

The general mechanism involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. The base is crucial here, as it activates the boronic acid to facilitate this step.[11]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Palladium catalysts, often stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, are essential for achieving high yields and good functional group tolerance under mild conditions.[12][13]

Experimental Protocol: Synthesis of a Blue Fluorescent Emitter

This section details a representative protocol for the synthesis of a novel blue fluorescent emitter, 9-(4-bromophenyl)-3,6-bis(4-butoxy-3,5-difluorophenyl)-9H-carbazole , through a double Suzuki-Miyaura cross-coupling reaction. Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting properties and high thermal stability.[3][14]

Reaction Scheme:

-

Reactants: 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole and 4-Butoxy-3,5-difluorophenylboronic acid.

-

Product: 9-(4-bromophenyl)-3,6-bis(4-butoxy-3,5-difluorophenyl)-9H-carbazole.

-

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a suitable phosphine ligand (e.g., SPhos).

-

Base: Potassium Phosphate (K₃PO₄).

-

Solvent: Toluene and Water.

Workflow Diagram:

Caption: Suzuki Coupling Synthesis Workflow.

Step-by-Step Methodology:

-

Reagent Preparation:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole (1.0 eq), 4-Butoxy-3,5-difluorophenylboronic acid (2.5 eq), and potassium phosphate (K₃PO₄, 4.0 eq).

-

Causality Note: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable dibromo-carbazole starting material. K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[15]

-

-

Catalyst Addition:

-

Add the palladium catalyst precursor, Pd₂(dba)₃ (0.02 eq), and the phosphine ligand, SPhos (0.08 eq).

-

Causality Note: Pd₂(dba)₃ is a stable Pd(0) source.[16] SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for challenging cross-coupling reactions.

-

-

Solvent Addition and Degassing:

-

Add toluene (e.g., 30 mL) and deionized water (e.g., 10 mL) to the flask.

-

Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for at least 20 minutes. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction:

-

Under a nitrogen atmosphere, heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dibromo-carbazole spot has disappeared (typically 18-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude solid by column chromatography on silica gel, using a solvent gradient (e.g., hexane/dichloromethane) to elute the product.

-

Combine the fractions containing the pure product (as identified by TLC) and remove the solvent to yield the final product as a white or off-white solid.

-

For OLED-grade purity (>99.9%), further purification by vacuum sublimation may be required.

-

Data Presentation: Expected Material Properties

The successful synthesis of the target molecule should yield a material with photophysical properties suitable for a blue OLED emitter. The table below summarizes expected data for the synthesized compound.

| Property | Expected Value | Significance in OLEDs |

| Yield | 70-85% | Demonstrates the efficiency of the synthetic protocol. |

| Purity | >99.5% (after chromatography) | High purity is essential to prevent quenching sites and ensure device longevity. |

| Absorption (λmax) | ~350-370 nm (in THF) | Indicates the wavelengths the material absorbs energy at. |

| Emission (λem) | ~440-460 nm (in THF) | Corresponds to the color of light emitted; this range is for deep-blue emission.[7] |

| PLQY | >70% (in solution) | High quantum yield is necessary for a high-efficiency emissive layer. |

| HOMO Level | ~ -5.7 to -5.9 eV | Influences hole injection efficiency and overall device architecture. |

| LUMO Level | ~ -2.4 to -2.6 eV | Affects electron injection efficiency and the resulting emission color. |

Conclusion and Outlook

4-Butoxy-3,5-difluorophenylboronic acid is a highly effective building block for the synthesis of advanced OLED materials. Its strategically designed substitution pattern allows for the fine-tuning of electronic properties to achieve deep-blue emission while simultaneously enhancing molecular stability and processability. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and efficient pathway to incorporate this valuable moiety into complex conjugated systems like carbazole derivatives. By understanding the causal relationships between molecular structure, synthetic choices, and final photophysical properties, researchers can accelerate the development of next-generation OLEDs for displays and solid-state lighting.

References

- Title: Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC Source: National Center for Biotechnology Information URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega Source: ACS Omega URL

- Title: Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC Source: National Center for Biotechnology Information URL

- Title: Application of carbazole derivatives as a multifunctional material for organic light-emitting devices Source: Heliyon URL

- Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI Source: MDPI URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: ResearchGate URL

- Title: Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - ResearchGate Source: ResearchGate URL

- Title: Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube Source: YouTube URL

- Title: Organoborane coupling reactions (Suzuki coupling)

- Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Title: Chemical and photophysical properties of materials for OLEDs - ResearchGate Source: ResearchGate URL

- Title: Your "Go-To", "just couple already", Suzuki conditions?

- Title: Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing)

- Title: Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes - Chemical Society Reviews (RSC Publishing)

- Title: Editorial: High color purity boron-based OLED materials - PMC Source: National Center for Biotechnology Information URL

Sources

- 1. Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]

- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

Application Note: Scalable Synthesis Protocols for 4-Butoxy-3,5-difluorophenylboronic Acid

Executive Summary

4-Butoxy-3,5-difluorophenylboronic acid (CAS: 2096329-78-9) is a critical fluorinated building block utilized extensively in the synthesis of liquid crystal (LC) mesogens and pharmaceutical intermediates.[1] The introduction of the 3,5-difluoro motif imparts specific dielectric anisotropy and viscoelastic properties essential for modern high-performance displays, while the boronic acid functionality serves as a versatile handle for Suzuki-Miyaura cross-coupling.[1]

This application note details a robust, scalable two-step synthesis protocol designed for gram-to-kilogram production.[1] Unlike traditional laboratory methods that rely on cryogenic lithiation (–78 °C), this guide prioritizes process safety and scalability , utilizing a regioselective nucleophilic aromatic substitution (

Key Technical Advantages[2]

-

Scalability: Avoids cryogenic vessels required for

-BuLi routes.[1] -

Regiocontrol: >98% selectivity for the para-substitution during the etherification step.[1]

-

Purification: Crystallization-driven isolation eliminates the need for chromatographic separation.[1]

Retrosynthetic Analysis & Strategy

The synthesis strategy hinges on the unique reactivity of the starting material, 1-bromo-3,4,5-trifluorobenzene.[1] The fluorine atom at the 4-position (para to the bromine) is electronically activated by the two flanking ortho-fluorine atoms, rendering it highly susceptible to nucleophilic attack.[1]

Strategic Pathway Diagram

Figure 1: Retrosynthetic logic flow leveraging the activated 4-position of the trifluorobenzene core.

Module 1: Regioselective Etherification ( )[1]

Objective: Synthesize 1-bromo-4-butoxy-3,5-difluorobenzene.

Principle: Nucleophilic aromatic substitution (

Reagents & Materials

| Component | Equiv. | Role | Specification |

| 1-Bromo-3,4,5-trifluorobenzene | 1.0 | Substrate | >99% Purity |

| n-Butanol | 1.2 | Nucleophile | Anhydrous |

| Potassium Hydroxide (KOH) | 1.5 | Base | Powder/Pellets |

| DMSO | 5.0 Vol | Solvent | Dry (<0.1% H2O) |

Process Protocol

-

Setup: Charge a reactor with DMSO (5 volumes relative to substrate mass) and KOH (1.5 equiv). Stir vigorously to create a suspension.[1]

-

Nucleophile Formation: Add

-butanol (1.2 equiv) dropwise at 20–25 °C. Stir for 30 minutes to generate the potassium butoxide species in situ. -

Substrate Addition: Add 1-bromo-3,4,5-trifluorobenzene (1.0 equiv) slowly, maintaining internal temperature

°C. Note: The reaction is exothermic. -

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

-

IPC (In-Process Control):[1] Monitor by GC/HPLC. Target <1% remaining starting material.

-

-

Quench & Workup:

-

Purification: Vacuum distillation is recommended for high purity (>99%), though the crude oil is often sufficient for the next step if purity is >95%.

Critical Quality Attribute (CQA): Ensure the removal of unreacted butanol, as it will quench the Grignard reagent in Module 2.

Module 2: Grignard-Mediated Borylation[1]

Objective: Conversion of aryl bromide to boronic acid. Principle: Formation of an arylmagnesium intermediate followed by electrophilic trapping with trimethyl borate.[1]

Reagents & Materials

| Component | Equiv. | Role | Specification |

| Aryl Bromide Intermediate | 1.0 | Substrate | From Module 1 |

| Magnesium Turnings | 1.1 | Metallation | Grignard Grade |

| Iodine ( | 0.01 | Initiator | Crystal |

| Trimethyl Borate | 1.5 | Electrophile | Anhydrous |

| THF | 10 Vol | Solvent | Anhydrous, Inhibitor-free |

Process Protocol

-

Activation: In a dry reactor under Nitrogen/Argon, charge Mg turnings (1.1 equiv) and a crystal of Iodine. Heat typically to 60 °C for 10 mins to activate the surface.[1]

-

Initiation: Add a small portion (~5%) of the Aryl Bromide solution (in THF). Wait for the exotherm and color change (brown to colorless/grey) indicating initiation.

-

Troubleshooting: If initiation fails, add 1M DIBAL-H (0.01 equiv) or use 1,2-dibromoethane entrainment.[1]

-

-

Grignard Formation: Add the remaining Aryl Bromide solution dropwise, maintaining a gentle reflux (60–65 °C). Post-addition, stir at reflux for 1 hour.

-

Borylation (The Critical Step):

-

Cool the Grignard solution to –10 °C to 0 °C . Note: Cryogenic temperatures (-78 °C) are NOT required for this substrate, but cooling is necessary to prevent double-addition.[1]

-

Add Trimethyl Borate (1.5 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

-

Hydrolysis:

-

Allow the mixture to warm to 20 °C.

-

Quench slowly with 10% HCl (aq) until pH < 2. Stir for 1 hour to hydrolyze the boronate ester to the free acid.

-

-

Isolation:

Purification & Solid State Characterization[4]

Boronic acids are prone to dehydration, forming cyclic anhydride trimers (boroxines). A controlled recrystallization is vital to obtain the monomeric acid form or a consistent stoichiometry.[1]

Recrystallization Protocol

-

Solvent System: Heptane / Ethyl Acetate (5:1 ratio).[1]

-

Procedure: Dissolve the crude solid in minimal hot Ethyl Acetate (60 °C). Slowly add Heptane until turbidity persists. Cool gradually to 0 °C with stirring.

-

Filtration: Collect the white crystalline solid. Wash with cold Heptane.

-

Drying: Dry in a vacuum oven at 40 °C. Caution: Over-drying or high heat (>80 °C) will convert the acid to the boroxine anhydride.[1]

Analytical Specifications